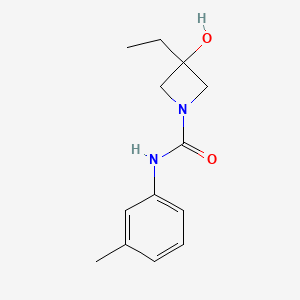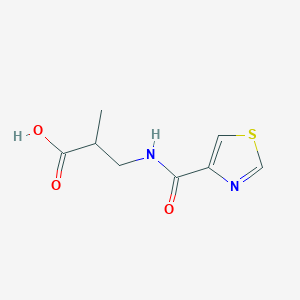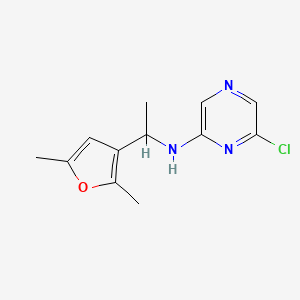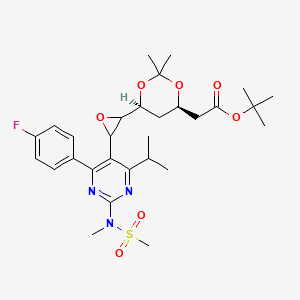
tert-Butyl 2-((4R,6S)-6-(3-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)oxiran-2-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-((4R,6S)-6-(3-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)oxiran-2-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl ester group, a fluorophenyl group, and a pyrimidinyl group, making it a molecule of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((4R,6S)-6-(3-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)oxiran-2-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves multiple steps. The key steps include the formation of the oxirane ring, the introduction of the fluorophenyl group, and the final esterification to form the tert-butyl ester. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-((4R,6S)-6-(3-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)oxiran-2-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-((4R,6S)-6-(3-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)oxiran-2-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be used in the study of enzyme interactions and protein binding due to its complex structure and functional groups. It can serve as a probe to investigate biological pathways and mechanisms.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((4R,6S)-6-(3-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)oxiran-2-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: A simpler ester with different applications.
Fluorophenyl derivatives: Compounds with similar aromatic structures but different functional groups.
Pyrimidinyl compounds: Molecules with the pyrimidine ring, used in various chemical and biological applications.
Uniqueness
tert-Butyl 2-((4R,6S)-6-(3-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)oxiran-2-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is unique due to its combination of functional groups and complex structure. This uniqueness allows for diverse applications and the exploration of new scientific and industrial avenues.
Properties
Molecular Formula |
C29H40FN3O7S |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-[3-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]oxiran-2-yl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C29H40FN3O7S/c1-16(2)23-22(24(17-10-12-18(30)13-11-17)32-27(31-23)33(8)41(9,35)36)26-25(37-26)20-14-19(38-29(6,7)39-20)15-21(34)40-28(3,4)5/h10-13,16,19-20,25-26H,14-15H2,1-9H3/t19-,20+,25?,26?/m1/s1 |
InChI Key |
DSFOYMXAWIGMTG-JPELDQAASA-N |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1C2C(O2)[C@@H]3C[C@@H](OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F)N(C)S(=O)(=O)C |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C2C(O2)C3CC(OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


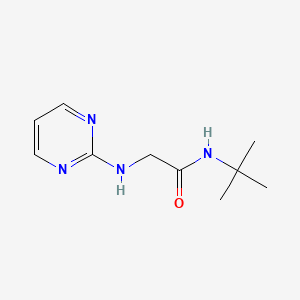
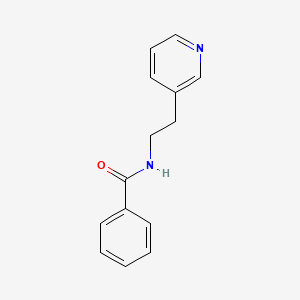
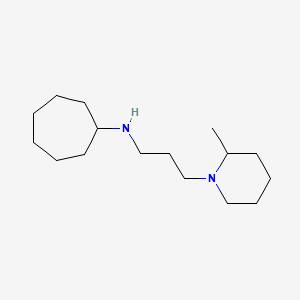
![[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14906186.png)
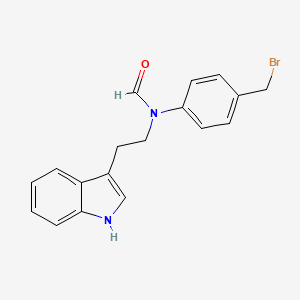

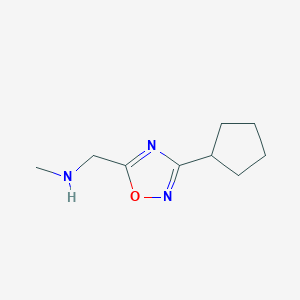
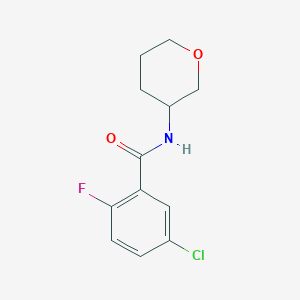
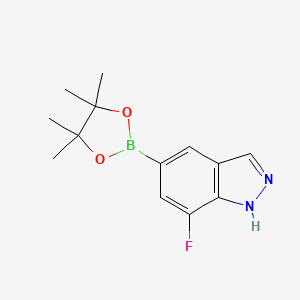
![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)

